molecular formula C27H19NO2 B12468133 Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate

Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12468133
M. Wt: 389.4 g/mol
InChI Key: NTVQHWMRPSEMPE-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a naphthalene ring fused with a quinoline ring, which is further substituted with a phenyl group and a carboxylate ester group.

Preparation Methods

The synthesis of Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the Friedländer annulation reaction, which is a condensation reaction between 2-aminoaryl ketones and α-methylene ketones in the presence of an acid catalyst. This reaction typically requires high temperatures and can be carried out under solvent-free conditions or using a reusable catalyst such as phosphotungstic acid . Another method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which provides high regioselectivity and yield .

Chemical Reactions Analysis

Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.

Scientific Research Applications

Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:

    Quinoline: A simpler structure with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial and anti-inflammatory agent with a similar structure.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H19NO2

Molecular Weight

389.4 g/mol

IUPAC Name

naphthalen-2-yl 8-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C27H19NO2/c1-18-8-7-13-23-24(17-25(28-26(18)23)20-10-3-2-4-11-20)27(29)30-22-15-14-19-9-5-6-12-21(19)16-22/h2-17H,1H3

InChI Key

NTVQHWMRPSEMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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